1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical trajectory of fluorinated aromatic compound synthesis and biphenyl chemistry advancement. The compound, bearing Chemical Abstracts Service number 1019996-86-1, represents a relatively recent addition to the chemical literature, reflecting the modern emphasis on fluorine-containing organic molecules. The systematic exploration of trifluoromethoxy-substituted aromatic compounds gained significant momentum in the late twentieth and early twenty-first centuries, driven by the recognition that fluorinated substituents could impart unique properties to organic molecules.
The synthesis and characterization of biphenyl analogues containing trifluoromethoxy groups became particularly prominent in pharmaceutical research contexts. Research conducted in 2009 documented the preparation of biphenyl analogues as part of tuberculosis drug development programs, specifically focusing on compounds related to the drug candidate PA-824. These investigations represented systematic efforts to understand how electronic and steric modifications of biphenyl systems could influence biological activity and chemical stability. The specific compound this compound emerged from this broader research initiative as scientists explored various substitution patterns on biphenyl scaffolds.
The timeline of development reflects the increasing sophistication of synthetic organic chemistry methodologies. Early work focused on establishing reliable synthetic routes to trifluoromethoxy-containing aromatic compounds, which presented significant technical challenges due to the unique reactivity requirements of fluorinated systems. The successful synthesis of complex biphenyl derivatives like this compound represents the culmination of decades of advancement in both fluorine chemistry and aromatic substitution methodologies. This compound exemplifies the modern capability to design and synthesize molecules with precisely positioned functional groups to achieve desired electronic and physical properties.
Structural Significance of Nitro and Trifluoromethoxy Substituents
The molecular structure of this compound, with molecular formula C₁₃H₈F₃NO₃ and molecular weight 283.2 grams per mole, demonstrates the sophisticated interplay between electron-withdrawing substituents in aromatic systems. The compound features a biphenyl backbone with a nitro group positioned para to the biphenyl linkage on one ring and a trifluoromethoxy group positioned para to the linkage on the other ring. This arrangement creates a molecule with significant electronic asymmetry and distinctive chemical properties.
The nitro substituent represents one of the most powerful electron-withdrawing groups in organic chemistry. Research demonstrates that nitroaromatic compounds possess unique electronic characteristics due to the strong electronegativity of the nitro group, which stems from the combined action of two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom. When attached to a benzene ring, the nitro group can delocalize π-electrons of the ring to satisfy its own charge deficiency, creating significant electronic perturbation throughout the aromatic system. This delocalization not only provides charge distribution within the molecule but also imparts distinctive reactivity patterns that influence both synthetic accessibility and chemical stability.
The trifluoromethoxy substituent introduces additional complexity to the electronic structure of the molecule. The trifluoromethoxy group exhibits dual electronic character, functioning simultaneously as both an electron-withdrawing and π-donating substituent. The electronegative fluorine atoms create significant inductive withdrawal of electron density, while the oxygen atom can participate in π-donation through its lone pair electrons. Research indicates that the trifluoromethoxy group possesses a hydrophobic parameter (π) of 1.04, significantly higher than that of a methoxy group (-0.02), indicating increased lipophilicity. This combination of electronic effects creates unique reactivity patterns and influences molecular conformation.
| Substituent | Electronegativity | Hydrophobic Parameter (π) | Electronic Effect |
|---|---|---|---|
| Nitro (-NO₂) | Highly electron-withdrawing | Not applicable | Strong π-acceptor |
| Trifluoromethoxy (-OCF₃) | 3.7 | 1.04 | Electron-withdrawing with π-donating capacity |
| Methoxy (-OCH₃) | 2.7 | -0.02 | Weak electron-withdrawing with π-donating capacity |
| Trifluoromethyl (-CF₃) | 3.5 | 0.88 | Strong electron-withdrawing |
The spatial arrangement of these substituents within the biphenyl framework creates significant implications for molecular conformation and reactivity. Research on trifluoromethoxybenzenes indicates that the trifluoromethoxy group typically adopts non-planar conformations with respect to the aromatic ring, with dihedral angles frequently approaching 90 degrees. This conformational preference influences both the electronic communication between the two aromatic rings and the overall three-dimensional structure of the molecule.
Positional Isomerism in Polyfunctional Aromatic Systems
The structural architecture of this compound exemplifies the importance of positional isomerism in determining the properties of polyfunctional aromatic compounds. Position isomerism represents a form of structural isomerism where functional groups occupy different positions on the same carbon framework, resulting in compounds with identical molecular formulas but distinct spatial arrangements and properties. In the context of biphenyl systems containing multiple substituents, the relative positioning of functional groups becomes critical for determining electronic distribution, reactivity patterns, and potential applications.
The para-positioning of both the nitro group and the trifluoromethoxy group in this compound creates a linear arrangement of electron-withdrawing substituents across the biphenyl system. This positioning maximizes the electronic communication between the substituents through the conjugated π-system of the biphenyl backbone. Research on aromatic substitution patterns demonstrates that para-substitution generally provides the most effective electronic communication between substituents and the aromatic system, particularly for electron-withdrawing groups.
Alternative positional isomers of this compound would exhibit significantly different electronic and physical properties. For instance, ortho-substitution patterns would introduce steric interactions between substituents and potentially disrupt the planarity of the biphenyl system. Meta-substitution would reduce the electronic communication between substituents and alter the overall electron distribution within the molecule. The selection of para-positioning for both substituents in this compound reflects deliberate design considerations aimed at maximizing specific electronic effects.
The broader family of related compounds demonstrates the significance of positional variations. Research identifies multiple structural analogues including 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl (CAS 189575-69-7) and 2-nitro-2'-(trifluoromethyl)-biphenyl (CAS 2613-39-0), which exhibit different substitution patterns and correspondingly different properties. These positional isomers provide valuable comparative data for understanding structure-activity relationships in biphenyl systems.
| Compound | CAS Number | Substitution Pattern | Molecular Weight |
|---|---|---|---|
| This compound | 1019996-86-1 | Para-nitro, para-trifluoromethoxy | 283.2 g/mol |
| 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | 189575-69-7 | Ortho-nitro, para-trifluoromethyl | 267.2 g/mol |
| 2-nitro-2'-(trifluoromethyl)-biphenyl | 2613-39-0 | Ortho-nitro, ortho-trifluoromethyl | 267.2 g/mol |
The electronic effects of different positional arrangements become particularly important when considering reactivity toward electrophilic aromatic substitution. Research demonstrates that trifluoromethoxy substituents exhibit pronounced preference for para-substitution in electrophilic aromatic substitution reactions, with para-directing effects that surpass even those of amide functional groups. This directional preference influences synthetic accessibility and the feasibility of preparing specific positional isomers through direct aromatic substitution methodologies.
Properties
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKACMMIPBFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733093 | |
| Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019996-86-1 | |
| Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
“1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and unique properties, such as resistance to metabolic degradation, which makes them useful in a variety of applications, including pharmaceuticals .
The nitro group in the compound is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis because it can act as an electrophile, meaning it can accept an electron pair. This makes it reactive with nucleophiles, compounds that donate an electron pair .
The trifluoromethoxy group is an ether that contains a trifluoromethyl group. Ethers are known for their ability to form stable complexes with a variety of compounds, which can influence the compound’s solubility and reactivity .
The benzene ring in the compound is a part of a class of compounds known as aromatic compounds. These compounds are characterized by a cyclic (ring) structure and a conjugated system of electrons. This structure gives them unique chemical stability .
Biological Activity
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, also known as CAS 713-65-5, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H4F3NO3 |
| Molecular Weight | 201.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 713-65-5 |
The biological activity of this compound has been linked to its ability to interact with various molecular targets within biological systems. It has shown potential as an enzyme inhibitor, particularly in studies focused on alpha-synuclein fibril formation, suggesting a role in neurodegenerative disease modulation .
Toxicity and Safety
The compound is noted for its irritant effects on the eyes, skin, and respiratory system. Safety data indicates that it may cause serious eye irritation and skin irritation upon contact . Therefore, handling precautions are essential when working with this chemical.
Case Studies
- Alpha-Synuclein Inhibition : Recent studies have identified this compound as a promising candidate for inhibiting alpha-synuclein fibril formation. In vitro assays demonstrated that it can modulate aggregation kinetics comparable to established inhibitors like SynuClean-D .
- Antiparasitic Activity : The compound's derivatives have been explored for antiparasitic properties, particularly against Plasmodium species. Modifications to the nitro group have shown enhanced efficacy in animal models .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. This includes studies focusing on its interactions with enzyme active sites, where it displays competitive inhibition characteristics .
Data Tables
The following table summarizes key findings from various studies related to the biological activity of this compound:
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its trifluoromethoxy group enhances bioactivity and stability, making it valuable in developing drugs targeting specific biological pathways .
Case Study: Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. Modifications to the trifluoromethoxy group have led to enhanced cytotoxicity against various cancer cell lines, suggesting potential pathways for new anticancer agents.
Material Science
Advanced Materials Development:
This compound is utilized in creating advanced materials such as polymers and coatings due to its excellent thermal and chemical resistance properties. Its unique structure allows for applications in electronics and aerospace industries .
Data Table: Material Properties Comparison
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Polymerization Potential | Moderate |
Agricultural Chemicals
Building Block for Agrochemicals:
this compound is integral to formulating agrochemicals, particularly herbicides and pesticides. Its structural features improve efficacy while reducing environmental impact .
Case Study: Herbicidal Activity
A study demonstrated that certain derivatives of this compound showed promising herbicidal activity, outperforming existing commercial herbicides against resistant weed species. The introduction of various substituents on the aromatic rings has been found to enhance efficacy.
Analytical Chemistry
Reference Standard:
In analytical chemistry, this compound is employed as a reference standard in methods such as chromatography. It helps researchers achieve accurate and reliable results when quantifying similar compounds .
Safety and Toxicity Considerations
Preliminary safety assessments indicate that this compound may cause irritation to the eyes, skin, and respiratory system. Comprehensive toxicity studies are necessary to determine safe usage levels in pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Nitro-4-(trifluoromethoxy)benzene (CAS: 713-65-5)
- Structure: Lacks the biphenyl scaffold, featuring a single benzene ring with -NO₂ and -OCF₃ groups.
- Synthesis : Prepared via stoichiometric photochemical methods or metal-mediated reactions, with yields up to 80% .
- Applications: Used as a precursor for SF₅-containing benzimidazoles and quinoxalines via reductive amination .
1-Nitro-4-(Trifluoromethoxy)-2-(Trifluoromethyl)benzene (CAS: 409114-47-2)
- Structure : Additional -CF₃ group at the 2-position increases electron-withdrawing effects.
- Properties : Higher molecular weight (275.1 g/mol) and altered reactivity due to steric and electronic effects .
- Applications: Not explicitly stated, but likely used in high-performance materials due to enhanced fluorination.
1-Nitro-4-(4-(trifluoromethoxy)benzyl)benzene (CAS: 1304788-88-2)
- Structure : Benzyl linkage instead of direct phenyl coupling.
- Synthesis : Derived from Cu(II)-mediated dehydrogenation of diphenylmethane derivatives, with yields dependent on catalyst loading .
- Reactivity : Forms ethene derivatives (e.g., 1,2-bis(4-nitrophenyl)-1,2-bis(4-(trifluoromethoxy)phenyl)ethene) under oxidative conditions .
Functional Group Comparisons
Nitro- and Ethynyl-Substituted Derivatives
- Example : 1-Chloro-2-fluoro-4-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene (CAS: 105529-58-6).
- Key Differences : Ethynyl groups introduce conjugation, affecting liquid crystalline behavior and thermal stability.
- Applications: Potential use in optoelectronics and liquid crystal displays (LCDs) .
Amide and Ester Derivatives
Physicochemical Properties
Preparation Methods
Starting Materials and Initial Reactions
Trichloromethoxybenzene to Trifluoromethoxybenzene : The trifluoromethoxy group is introduced by fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride (HF) in an autoclave reactor at approximately 80°C for 4 to 6 hours under elevated pressure (30-35 kg/cm²). This reaction produces hydrochloric acid as a by-product, which is vented and removed by nitrogen purging. The crude trifluoromethoxybenzene is then purified by atmospheric pressure distillation to isolate the pure product.
Alternative Method : Fluorination of p-nitrophenol with carbon tetrachloride in the presence of anhydrous HF, antimony trifluoride (SbF3), and antimony pentachloride (SbCl5) catalysts at 100°C under nitrogen flow, followed by stirring at 150°C, yields 4-trifluoromethoxynitrobenzene directly.
Reaction Conditions
| Parameter | Conditions | Notes |
|---|---|---|
| Temperature | 80°C (fluorination), 100-150°C (alternative) | Controlled heating in autoclave or bomb reactor |
| Pressure | 30-35 kg/cm² (fluorination) | High pressure required for HF reaction |
| Reaction Time | 4-6 hours (fluorination), 2 hours (alternative) | Sufficient for complete substitution |
| Catalysts | SbF3 and SbCl5 (alternative method) | Facilitate fluorination |
| By-products | Hydrochloric acid | Removed by purging and venting |
Nitration of Trifluoromethoxybenzene
Nitration Procedure
- The nitration is performed by reacting trifluoromethoxybenzene with a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
- The reaction temperature is carefully controlled, starting at about 0°C and gradually increasing to 30-35°C over the course of 2 hours.
- The nitration predominantly yields the para-nitro isomer (about 90%) with minor ortho isomer formation.
- The reaction mixture is quenched in ice-cold water, and the organic layer is separated using dichloromethane (DCM).
- The solvent is evaporated to isolate 1-nitro-4-(trifluoromethoxy)benzene.
Reaction Conditions and Yields
| Parameter | Conditions | Outcome |
|---|---|---|
| Temperature | 0°C to 35°C | Controlled to favor para isomer |
| Reaction Time | ~2 hours | Complete nitration |
| Nitrating Mixture | HNO3 (58.24 g) + H2SO4 (174.24 g) | Strong acids for electrophilic substitution |
| Solvent | Dichloromethane (590 g) | Extraction and isolation |
| Isomer Distribution | Para isomer ~90%, ortho minor | High selectivity for para |
| By-products | Sulfuric acid, water | Removed during workup |
| Yield | Approx. 135 g from 118 g starting trifluoromethoxybenzene | High yield nitration |
Purification and Isolation Techniques
- The crude nitration product is purified by solvent extraction using dichloromethane.
- The organic layers are combined, dried over sodium sulfate (Na2SO4), filtered, and evaporated under reduced pressure.
- Additional purification steps such as recrystallization or distillation may be employed to achieve purity levels ranging from 90% to 99.5%.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Key Notes | Yield / Purity |
|---|---|---|---|
| Fluorination | Trichloromethoxybenzene + anhydrous HF, 80°C, 4-6 hrs, 30-35 kg/cm² pressure | High-pressure fluorination in autoclave | Pure trifluoromethoxybenzene isolated by distillation |
| Alternative Fluorination | p-Nitrophenol + CCl4 + HF + SbF3 + SbCl5, 100-150°C, 2 hrs | Catalyzed fluorination under nitrogen flow | Direct synthesis of trifluoromethoxynitrobenzene |
| Nitration | Trifluoromethoxybenzene + HNO3 + H2SO4, 0-35°C, 2 hrs | Para isomer favored, DCM extraction | ~90% para isomer, high yield (~135 g from 118 g) |
| Purification | DCM extraction, drying, evaporation | Removal of acids and solvents | Purity 90-99.5% |
Research Findings and Notes
- The nitration step is highly selective for the para position due to the electron-withdrawing effect of the trifluoromethoxy group, which directs electrophilic substitution.
- The fluorination step requires careful handling of anhydrous HF and high-pressure equipment due to the corrosive and hazardous nature of reagents.
- The alternative fluorination method using p-nitrophenol and carbon tetrachloride with SbF3/SbCl5 catalysts offers a direct route to the nitro-substituted trifluoromethoxybenzene, potentially simplifying the synthesis.
- Purity control is critical for subsequent applications, especially in pharmaceutical intermediate synthesis, where impurities can affect biological activity.
- The process described in patent WO2016125185A2 provides a robust industrially scalable approach with detailed reaction parameters and safety considerations.
Q & A
Q. What computational methods predict the compound’s behavior in catalytic systems?
- DFT calculations model Pd-catalyzed coupling transition states, identifying energy barriers for oxidative addition/reductive elimination steps. Solvent effects (e.g., ethanol polarity) are simulated using COSMO-RS .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediates .
- Characterization : Combine NMR (δ 6.7–7.8 ppm for aromatic protons), IR (C-F stretch ~1250 cm⁻¹), and elemental analysis for cross-validation .
- Safety : Adopt OECD guidelines for handling nitroaromatics, including spill containment and vapor monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
